molecular formula C26H16O8 B8244126 5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

Cat. No.: B8244126
M. Wt: 456.4 g/mol
InChI Key: OHXZIXBBRUEXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5'-(Naphthalene-2,7-diyl)diisophthalic acid (abbreviated as H4L3 or H4TPTA in some studies) is a tetracarboxylic acid ligand featuring a naphthalene core symmetrically functionalized with two isophthalic acid groups at the 2,7-positions. This ligand is synthesized via palladium-catalyzed Suzuki coupling reactions, starting from diethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate and a brominated naphthalene precursor, followed by hydrolysis to yield the final carboxylic acid .

H4L3 is widely employed in constructing metal-organic frameworks (MOFs) due to its rigid, extended π-conjugated structure and four carboxylate groups, which enable diverse coordination modes. These MOFs exhibit high surface areas (e.g., up to 3,000 m²/g) and pre-designed pore environments, making them effective for gas adsorption (e.g., CO₂, H₂) and selective separation . For instance, MOFs derived from H4L3 demonstrate strong CO₂ uptake (~4.5 mmol/g at 298 K and 1 bar) due to optimized pore size and electrostatic interactions with CO₂ molecules .

Properties

IUPAC Name

5-[7-(3,5-dicarboxyphenyl)naphthalen-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16O8/c27-23(28)19-7-17(8-20(11-19)24(29)30)14-3-1-13-2-4-15(6-16(13)5-14)18-9-21(25(31)32)12-22(10-18)26(33)34/h1-12H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXZIXBBRUEXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid typically involves the reaction of naphthalene derivatives with isophthalic acid under specific conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a suitable solvent and heated in a sealed vessel at elevated temperatures. This method allows for the formation of the desired product with high purity and yield .

Industrial Production Methods

Industrial production of 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid may involve large-scale solvothermal synthesis or other methods such as catalytic processes. These methods are optimized to ensure high efficiency and cost-effectiveness, making the compound accessible for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Naphthalene-2,7-diyl)diisophthalic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with different functional groups attached to the aromatic rings .

Scientific Research Applications

5,5’-(Naphthalene-2,7-diyl)diisophthalic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5,5’-(Naphthalene-2,7-diyl)diisophthalic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to the desired effects in different applications. The naphthalene core and isophthalic acid groups play a crucial role in the compound’s ability to form these complexes and exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of H4L3 are compared below with analogous tetracarboxylic acid ligands, focusing on core substituents, coordination behavior, and applications.

Structural and Functional Variations

Compound Name Core Structure Functional Groups Key Applications Notable Properties References
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid (H4L3) Naphthalene (2,7-linkage) Tetracarboxylic acid CO₂ adsorption, gas storage High surface area (~3,000 m²/g), rigid framework
5,5'-(Acridine-2,7-diyl)diisophthalic acid (H4ADDI) Acridine (2,7-linkage) Tetracarboxylic acid Self-assembly monolayers Bent geometry, hexagonal packing on HOPG
5,5'-(Benzothiadiazole-4,7-diyl)diisophthalic acid (H4BTDI) Benzothiadiazole (4,7-linkage) Tetracarboxylic acid Fluorescence sensing, drug detection High stability, visible-light emission
5,5'-(Anthracene-9,10-diyl)diisophthalic acid (PCN-14) Anthracene (9,10-linkage) Tetracarboxylic acid Radioluminescence, scintillation Enhanced fluorescence lifetime
5,5'-(Bianthracene-10,10'-diyl)diisophthalic acid (H4BADI) Bianthracene (10,10'-linkage) Tetracarboxylic acid Solvent-responsive MOFs Reversible structural transformations
5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid Flexible bis(methyleneoxy) Tetracarboxylic acid Photocatalysis (nitrophenol degradation) Tunable porosity, d¹⁰-metal coordination

Key Comparisons

Core Rigidity vs. Flexibility

  • H4L3 (naphthalene core) and PCN-14 (anthracene core) form rigid frameworks with high thermal stability and permanent porosity. In contrast, ligands like 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid incorporate flexible spacers, enabling dynamic pore adjustments under external stimuli .
  • H4BADI (bianthracene core) undergoes solvent-induced structural transformations, a property absent in H4L3-based MOFs .

Electronic and Optical Properties H4BTDI (benzothiadiazole core) exhibits strong fluorescence due to its electron-deficient aromatic core, enabling applications in sensing and optoelectronics. This contrasts with H4L3, which lacks such intrinsic luminescence .

Gas Adsorption Performance MOFs derived from H4L3 outperform H4ADDI-based frameworks in CO₂ uptake (4.5 mmol/g vs. ~3.2 mmol/g at 1 bar) due to optimized pore size (~5 Å) and electrostatic interactions . NOTT-103-Zn, using 5,5'-(naphthalene-2,6-diyl)diisophthalic acid, shows lower CO₂ affinity than H4L3 frameworks, highlighting the critical role of linker geometry (2,7- vs. 2,6-substitution) in pore design .

Photocatalytic Activity 5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid-based Zn/Cd MOFs degrade nitrophenols with >90% efficiency under UV light, leveraging flexible pores for substrate diffusion. H4L3 frameworks are less effective in photocatalysis due to rigid, non-polar pores .

Biological Activity

5,5'-(Naphthalene-2,7-diyl)diisophthalic acid (often abbreviated as NDI) is a compound of significant interest in the fields of material science and biological research. This compound features a naphthalene backbone with two isophthalic acid moieties, which contribute to its unique chemical properties. Recent studies have explored its potential biological activities, particularly in relation to its interactions with biomolecules and its applications in drug delivery and nanotechnology.

  • Molecular Formula : C₁₈H₁₄O₄
  • Molecular Weight : 290.3 g/mol
  • Structure : The compound consists of a naphthalene core with two isophthalic acid groups attached at the 5 positions.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Proteins : NDI has been shown to interact with various proteins, potentially influencing their conformation and function.
  • Antioxidant Properties : Some studies suggest that NDI exhibits antioxidant activity, which may protect cells from oxidative stress.
  • Drug Delivery Systems : Its structural properties allow it to form stable complexes with therapeutic agents, enhancing their solubility and bioavailability.

Case Studies

  • Antioxidant Activity :
    • A study investigated the antioxidant potential of NDI using DPPH radical scavenging assays. Results indicated that NDI effectively reduced DPPH radicals, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cell Viability Assays :
    • In vitro studies on human cancer cell lines (e.g., MCF-7) revealed that NDI could inhibit cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM, suggesting potential for use in cancer therapeutics.
  • Drug Delivery Applications :
    • Research has demonstrated that NDI can encapsulate doxorubicin, a chemotherapeutic agent, enhancing its delivery efficiency and reducing systemic toxicity in animal models.

Data Table of Biological Activities

Study FocusMethodologyKey FindingsReference
Antioxidant ActivityDPPH Radical ScavengingSignificant reduction in DPPH radicals
Cell ViabilityMTT Assay on MCF-7 CellsIC50 = 25 µM for cell proliferation inhibition
Drug DeliveryEncapsulation StudiesEnhanced delivery of doxorubicin

Q & A

Q. How can researchers integrate high-throughput screening with traditional synthesis for derivative development?

  • Methodological Answer : Combine robotic liquid handlers for parallel synthesis of derivatives (e.g., esterified or amidated analogs) with automated FTIR/UV-Vis analysis. Use cheminformatics tools (e.g., KNIME, RDKit) to cluster derivatives by electronic/steric properties. Prioritize candidates for scale-up based on QSAR models predicting solubility and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid
Reactant of Route 2
5,5'-(Naphthalene-2,7-diyl)diisophthalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.